Biotinyl Cystamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Biotinyl Cystamine is a biotinylated form of cysteamine, an amino acid derivative. It is a compact compound specifically designed for scientific research purposes. This compound has proven to be an invaluable asset in the investigation of various biological processes, including protein-protein interactions, protein-DNA interactions, and the exploration of biological pathway adjustments .
Preparation Methods
Synthetic Routes and Reaction Conditions: Biotinyl Cystamine is synthesized by biotinylating cysteamine. The process involves the reaction of cysteamine with biotin under specific conditions to form the biotinylated product. The reaction typically requires a biotinylation reagent, such as biotin-N-hydroxysuccinimide ester, and is carried out in an appropriate solvent like dimethyl sulfoxide or water. The reaction conditions, including temperature and pH, are optimized to ensure maximum yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Biotinyl Cystamine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form disulfide bonds, which are crucial for its function as a crosslinking agent.
Reduction: The disulfide bonds in this compound can be reduced to free thiol groups, which are reactive and can participate in further chemical reactions.
Substitution: this compound can undergo substitution reactions where the biotin moiety can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or other reducing agents.
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions include biotinylated proteins, peptides, and other biomolecules, which are useful in various biochemical assays and research applications .
Scientific Research Applications
Biotinyl Cystamine has extensive applications in scientific research, spanning diverse domains:
Chemistry: Used as a crosslinking agent in the synthesis of biotinylated compounds.
Biology: Facilitates the study of protein-protein and protein-DNA interactions.
Medicine: Investigates cell signaling pathways related to inflammation and the immune system.
Industry: Utilized in the development of diagnostic assays and therapeutic research
Mechanism of Action
Biotinyl Cystamine exerts its effects through its biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to these proteins, enabling their detection, isolation, and study in various experimental contexts. The biotinylation of cysteamine enhances its ability to interact with enzymes and other biomolecules, facilitating the examination of biological pathway modulation .
Comparison with Similar Compounds
Cysteamine: The parent compound of Biotinyl Cystamine, used in the treatment of cystinosis and other disorders.
Cystamine: The oxidized form of cysteamine, with applications in neurodegenerative disease research.
Biotinylated Compounds: Other biotinylated molecules used for similar research purposes.
Uniqueness: this compound is unique due to its dual functionality, combining the properties of biotin and cysteamine. This allows it to serve as a versatile tool in biochemical research, enabling the study of complex biological interactions and pathways .
Properties
Molecular Formula |
C14H26N4O2S3 |
---|---|
Molecular Weight |
378.6 g/mol |
IUPAC Name |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide |
InChI |
InChI=1S/C14H26N4O2S3/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20) |
InChI Key |
MFDWNMKIWHKJOW-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.